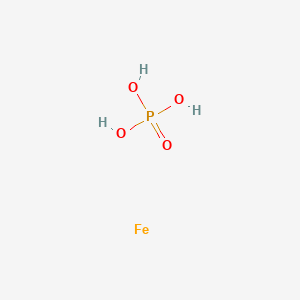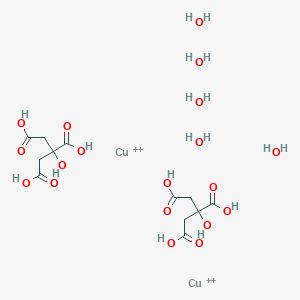
Copper(II) citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper citrate is a chemical compound formed by the reaction of copper with citric acid. It is known for its blue-green crystalline appearance and is slightly soluble in water. Copper citrate is used in various applications, including as a micronutrient in fertilizers, preservatives, pesticides, and in scientific research.
Vorbereitungsmethoden
Copper citrate can be synthesized through several methods:
- This method involves reacting copper(II) sulfate with trisodium citrate in an aqueous solution. The reaction produces copper citrate and sodium sulfate as a byproduct:
Reaction with Copper(II) Sulfate and Trisodium Citrate: 3CuSO4(aq)+2Na3(C6H5O7)(aq)→Cu3(C6H5O7)2(s)+3Na2SO4(aq)
Another method involves reacting copper(II) ethanoate with citric acid. This reaction also produces copper citrate and acetic acid:Reaction with Copper(II) Ethanoate and Citric Acid: 3Cu(COOH)2(aq)+2H3(C6H5O7)(aq)→Cu3(C6H5O7)2(s)+6CH3COOH(aq)
In industrial production, these reactions are typically carried out in controlled environments to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Copper citrate undergoes various chemical reactions, including:
Oxidation and Reduction: Copper citrate can be reduced to metallic copper when heated, and it can be oxidized to form copper oxides.
Substitution Reactions: Copper citrate can react with other metal salts, leading to the formation of different metal citrates and copper salts.
Complexation Reactions: Copper citrate can form complexes with other ligands, which can alter its chemical properties and reactivity.
Common reagents used in these reactions include reducing agents like hydrogen gas and oxidizing agents like oxygen. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Copper citrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other copper compounds.
Biology: Copper citrate is studied for its role in biological systems, particularly in enzyme functions and as a micronutrient.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is used in the production of pesticides, preservatives, and as a component in fertilizers to supply essential copper nutrients to plants .
Wirkmechanismus
The mechanism of action of copper citrate involves its interaction with biological molecules. Copper ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit the activity of certain enzymes, leading to antimicrobial effects. Copper citrate can also generate reactive oxygen species, which can damage cellular components and contribute to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Copper citrate can be compared with other copper compounds such as copper sulfate, copper oxide, and copper acetate:
Copper Sulfate: Like copper citrate, copper sulfate is used as a micronutrient in fertilizers and as a pesticide. copper sulfate is more soluble in water and has different reactivity.
Copper Oxide: Copper oxide is used in various industrial applications, including as a catalyst and in the production of ceramics. It is less soluble in water compared to copper citrate.
Copper Acetate: Copper acetate is used in similar applications as copper citrate but has different solubility and reactivity properties.
These comparisons highlight the unique properties of copper citrate, such as its specific solubility and reactivity, which make it suitable for particular applications .
Eigenschaften
Molekularformel |
C12H26Cu2O19+4 |
|---|---|
Molekulargewicht |
601.42 g/mol |
IUPAC-Name |
dicopper;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate |
InChI |
InChI=1S/2C6H8O7.2Cu.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;5*1H2/q;;2*+2;;;;; |
InChI-Schlüssel |
FTDZIYXAUUMRTK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
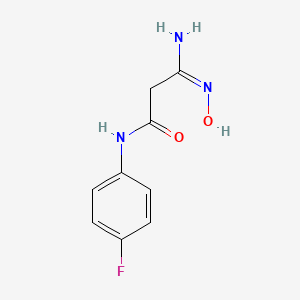
![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)
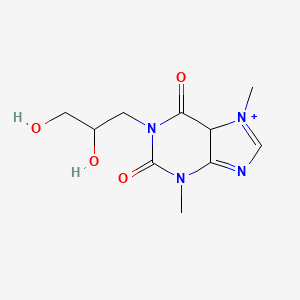
![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)

![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)
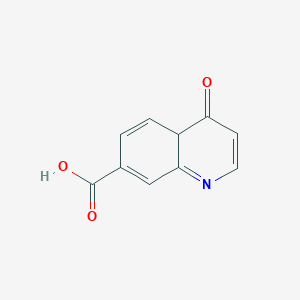


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)
